chemical structure analysis of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
chemical structure analysis of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
An In-depth Technical Guide to the Chemical Structure Analysis of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and chemical research, the precise characterization of a molecule's three-dimensional structure is paramount. The biological activity, pharmacokinetic properties, and toxicological profile of a compound are intrinsically linked to its atomic arrangement. This guide provides a comprehensive, technically-grounded framework for the structural analysis of 1-(4-bromo-3-chlorophenyl)-4-methylpiperazine, a substituted phenylpiperazine of interest in medicinal chemistry and organic synthesis.
As a Senior Application Scientist, my experience underscores that a multi-technique approach is not merely best practice but a necessity for irrefutable structural confirmation. This guide will delve into the core analytical methodologies: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. We will explore not just the procedural "how," but the strategic "why," elucidating the causal links between experimental choices and the quality of the resultant data. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
It is important to note that while this document provides a robust and detailed workflow, the specific spectral data presented for 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine are based on established principles of spectroscopy and data from closely related analogs, as a complete, published dataset for this specific molecule is not currently available. This approach serves to illustrate the analytical process in a practical and informative manner.
Molecular Overview
A foundational step in any structural analysis is to have a clear understanding of the molecule's basic properties.
| Property | Value |
| Chemical Name | 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine |
| Molecular Formula | C₁₁H₁₄BrClN₂ |
| Molecular Weight | 289.60 g/mol |
| Chemical Structure |
|
| CAS Number | Not available |
The Integrated Analytical Workflow
A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment. The logical flow of this process is outlined below.
Caption: Integrated workflow for the structural elucidation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the connectivity of atoms within a molecule.[1][2] The choice to begin with ¹H and ¹³C NMR is deliberate; these experiments provide a direct census of the hydrogen and carbon environments, respectively, forming the fundamental framework of the molecule.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, piperazine, and methyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | Ar-H (H-5) | Downfield due to the deshielding effect of the adjacent bromine atom. The splitting pattern (doublet) arises from coupling to H-6. |
| ~7.2 | dd | 1H | Ar-H (H-6) | Appears as a doublet of doublets due to coupling with both H-2 and H-5. |
| ~7.0 | d | 1H | Ar-H (H-2) | The most upfield of the aromatic protons, split into a doublet by H-6. |
| ~3.2 | t | 4H | Piperazine CH₂-N(Ar) | These protons are on the carbons directly attached to the aromatic ring and are thus more deshielded. The triplet arises from coupling to the adjacent piperazine protons. |
| ~2.6 | t | 4H | Piperazine CH₂-N(Me) | These protons are on the carbons adjacent to the methyl-bearing nitrogen. |
| ~2.4 | s | 3H | N-CH₃ | A characteristic singlet for the N-methyl group. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The carbon NMR spectrum will complement the proton data, confirming the number of unique carbon environments.
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~150 | Ar C-1 | Quaternary carbon attached to nitrogen, significantly deshielded. |
| ~135 | Ar C-3 | Quaternary carbon bearing the chlorine atom. |
| ~132 | Ar C-5 | Aromatic CH deshielded by the adjacent bromine. |
| ~125 | Ar C-4 | Quaternary carbon with the bromine substituent. |
| ~120 | Ar C-6 | Aromatic CH. |
| ~115 | Ar C-2 | The most shielded aromatic CH. |
| ~55 | Pip. C-3,5 | Carbons adjacent to the methyl-bearing nitrogen. |
| ~49 | Pip. C-2,6 | Carbons adjacent to the aromatic ring-bearing nitrogen. |
| ~46 | N-CH₃ | Typical chemical shift for an N-methyl group on a piperazine ring. |
2D NMR for Unambiguous Connectivity
While 1D NMR provides a list of parts, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are essential for assembling the puzzle.[3]
Caption: Key 2D NMR correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
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¹H NMR Acquisition:
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Acquire a 1D proton spectrum with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
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Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
-
2D NMR Acquisition:
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COSY: Acquire a gradient-selected COSY spectrum to establish proton-proton correlations.
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HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond proton-carbon correlations.
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HMBC: Acquire a gradient-selected HMBC spectrum with a long-range coupling delay optimized for 8 Hz to identify two- and three-bond proton-carbon correlations.
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Mass Spectrometry: Confirming Identity and Probing Fragmentation
Expertise & Experience: Mass spectrometry is a powerful tool in drug development, providing rapid and sensitive analysis of molecular weight and structure.[4][5][6] High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new chemical entity, while tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation.[7][8]
High-Resolution Mass Spectrometry (HRMS)
For C₁₁H₁₄BrClN₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision. This experimental value is then compared to the theoretical mass.
| Ion | Theoretical m/z |
| [M+H]⁺ (C₁₁H₁₅⁷⁹Br³⁵ClN₂) | 289.0134 |
| [M+H]⁺ (C₁₁H₁₅⁸¹Br³⁵ClN₂) | 291.0114 |
| [M+H]⁺ (C₁₁H₁₅⁷⁹Br³⁷ClN₂) | 291.0105 |
| [M+H]⁺ (C₁₁H₁₅⁸¹Br³⁷ClN₂) | 293.0084 |
The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature for the presence of these halogens.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
The fragmentation of phenylpiperazines is well-understood and typically involves cleavage of the piperazine ring and the bond connecting it to the aromatic ring.[9]
Caption: Proposed ESI-MS/MS fragmentation pathway.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 1 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC):
-
System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Acquire full scan MS data from m/z 100-500. For MS/MS, use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions.
-
X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10][11] It is the ultimate arbiter of stereochemistry and conformation.
Hypothetical Crystallographic Data
A successful crystallographic analysis would yield a wealth of precise structural information.
| Parameter | Expected Value/Information |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dim. | a, b, c (Å) and α, β, γ (°) will be precisely measured. |
| Bond Lengths | Precise measurements of all bond lengths (e.g., C-Br, C-Cl, C-N, C-C) with low uncertainty. |
| Bond Angles | Accurate determination of all bond angles, confirming the geometry of the aromatic and piperazine rings. |
| Conformation | The conformation of the piperazine ring (likely a chair conformation) and the torsion angles between the aromatic ring and the piperazine ring will be definitively established. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a modern single-crystal X-ray diffractometer with a Mo or Cu X-ray source.
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final, high-precision atomic coordinates, bond lengths, and angles.
-
Conclusion: A Triad of Techniques for Structural Certainty
The comprehensive structural analysis of 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine, as outlined in this guide, relies on the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR establishes the carbon-hydrogen framework and connectivity, mass spectrometry confirms the molecular formula and provides corroborating fragmentation data, and X-ray crystallography delivers an unambiguous three-dimensional structure. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing any chemical entity in a research or drug development pipeline.
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